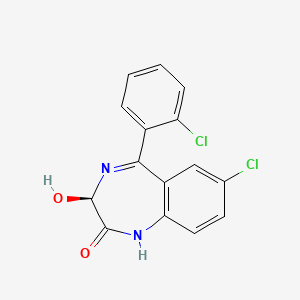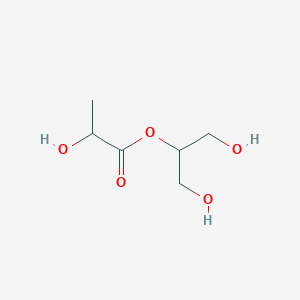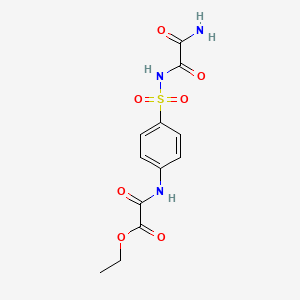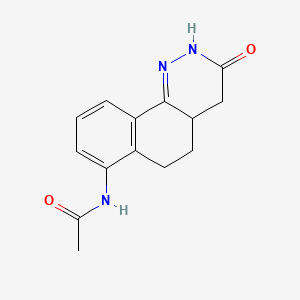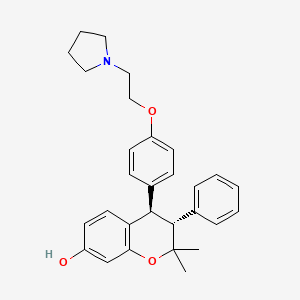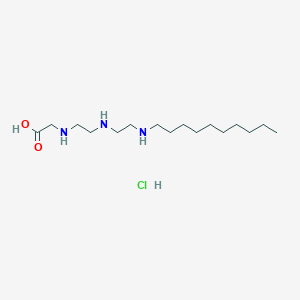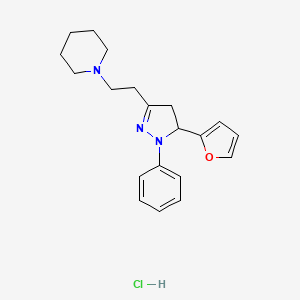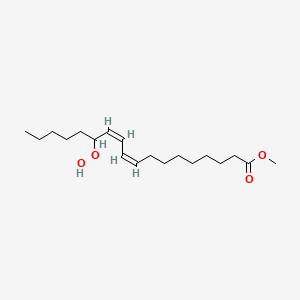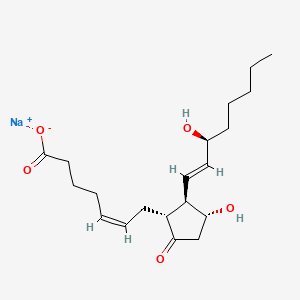
6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one is used as a building block in the synthesis of various heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism .
Medicine: The compound has shown promise in preclinical studies as an antiviral and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of more complex molecules with therapeutic potential .
Mechanism of Action
The mechanism of action of 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential antiviral and anticancer effects .
Comparison with Similar Compounds
2-Amino-5-ethylpyrimidine: Shares structural similarities but lacks the imino and phenyl groups.
5-Phenyl-2,4-diaminopyrimidine: Similar core structure but different functional groups.
Uniqueness: 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2,6-diamino-5-ethyl-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17) |
InChI Key |
ZKPNDYQXPJGNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NC(=NC1=O)N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



